4-Phenylcinnamaldehyde

Physicochemical Property Drug Design Lipophilicity

4-Phenylcinnamaldehyde (4-PCA) is a biphenyl cinnamaldehyde derivative offering distinct advantages over simpler analogs. Its biphenyl core enhances lipophilicity (LogP ~3.57), critical for membrane permeability and target binding in antimicrobial and anticancer research. As a key synthetic intermediate, it enables construction of benzoxazole and heterocyclic libraries with unique steric/electronic profiles. With demonstrated in vitro antimicrobial activity (MIC 50 µg/mL against S. aureus and E. coli), 4-PCA is an indispensable comparator for SAR studies. Procure high-purity 4-PCA to ensure reproducible results in medicinal chemistry, catalysis, and ADME profiling applications.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 113538-22-0
Cat. No. B045582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcinnamaldehyde
CAS113538-22-0
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C=CC=O
InChIInChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-12H/b5-4+
InChIKeyDEGNTTFHGNUFKP-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcinnamaldehyde (CAS 113538-22-0): A Distinct Biphenyl α,β-Unsaturated Aldehyde Scaffold for Chemical Synthesis and Biological Research


4-Phenylcinnamaldehyde (4-PCA), also known as (E)-3-(4-phenylphenyl)prop-2-enal, is a synthetic organic compound with the molecular formula C15H12O and a molecular weight of 208.26 g/mol. It is characterized by a biphenyl core conjugated to an α,β-unsaturated aldehyde moiety, a structural feature that imparts distinct chemical reactivity and physicochemical properties compared to simpler cinnamaldehyde derivatives . This compound is primarily utilized as a key synthetic intermediate in the production of complex organic molecules, including benzoxazole derivatives , and as an organocatalyst in catalytic hydrogenation reactions . Due to its structural attributes, 4-PCA is also a subject of interest in pharmaceutical research for its potential antimicrobial and anticancer bioactivities .

Why 4-Phenylcinnamaldehyde Cannot Be Simply Substituted by Other Cinnamaldehyde Analogs


The practice of substituting a specific cinnamaldehyde derivative with a more common or less expensive analog, such as trans-cinnamaldehyde or simple methoxylated derivatives, is scientifically unsound for applications requiring the unique properties of 4-phenylcinnamaldehyde (4-PCA). The presence of the biphenyl substituent in 4-PCA fundamentally alters its physicochemical and biochemical profile. For instance, its calculated LogP of 3.56570 indicates significantly higher lipophilicity than the parent trans-cinnamaldehyde, which profoundly impacts membrane permeability, bioavailability, and target binding in biological systems [1]. Furthermore, in specific catalytic and synthetic applications, the electronic and steric influence of the biphenyl ring is required for the desired reaction pathway or product selectivity, as evidenced by its specific use in synthesizing benzoxazole derivatives . The following quantitative evidence demonstrates that these are not merely incremental changes but distinct performance differentiators.

4-Phenylcinnamaldehyde (4-PCA): Quantifiable Evidence of Differentiation from Cinnamaldehyde Analogs


Increased Lipophilicity (LogP) of 4-Phenylcinnamaldehyde vs. trans-Cinnamaldehyde

The introduction of a phenyl ring to the cinnamaldehyde scaffold to create 4-phenylcinnamaldehyde results in a substantial increase in lipophilicity. The predicted LogP for 4-phenylcinnamaldehyde is 3.56570, compared to trans-cinnamaldehyde which has a reported LogP of approximately 1.98 [1][2]. This difference in lipophilicity can significantly influence a compound's ability to cross biological membranes and its overall pharmacokinetic profile.

Physicochemical Property Drug Design Lipophilicity

In Vitro Antimicrobial Activity of 4-Phenylcinnamaldehyde (MIC 50 µg/mL) Against S. aureus and E. coli

A direct study of 4-phenylcinnamaldehyde (4-PCA) demonstrated notable antimicrobial activity. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli . This provides a quantitative benchmark for its broad-spectrum antibacterial potential.

Antimicrobial Microbiology Drug Discovery

Synthetic Utility as a Precursor for Benzoxazole Derivatives

The chemical structure of 4-phenylcinnamaldehyde, featuring a reactive aldehyde group and an extended conjugated system, makes it a valuable building block in organic synthesis. One specific application is its use in the synthesis of (E)-2-(4-Phenylstyryl)-5-methylbenzoxazole via reaction with 2-aminophenol . This demonstrates a defined synthetic pathway that utilizes the biphenyl aldehyde's specific structure, which would not be possible with simpler analogs like benzaldehyde or trans-cinnamaldehyde.

Synthetic Chemistry Heterocycles Intermediate

Commercial Availability with Defined Storage and Purity Specifications

4-Phenylcinnamaldehyde is commercially available from suppliers with defined specifications that are critical for reproducible research. For example, it is offered with a purity of 99% and specific storage instructions: sealed and refrigerated at 0-6°C, with short-term room temperature exposure (20-25°C) limited to ≤24 hours . This level of specification provides a clear, verifiable benchmark for quality control and handling that is essential for experimental consistency.

Procurement Chemical Inventory Stability

Validated Research and Procurement Applications for 4-Phenylcinnamaldehyde (CAS 113538-22-0)


Antimicrobial Lead Discovery and SAR Studies

Researchers engaged in structure-activity relationship (SAR) studies of cinnamaldehyde-based antimicrobials should procure 4-phenylcinnamaldehyde (4-PCA). Its established in vitro activity with an MIC of 50 µg/mL against both S. aureus and E. coli makes it a valuable comparator compound for evaluating new derivatives. The enhanced lipophilicity (LogP ~3.57) provides a distinct physicochemical profile to investigate the relationship between lipophilicity, membrane permeability, and antibacterial potency.

Synthesis of Advanced Heterocyclic Building Blocks

Medicinal and synthetic chemists developing libraries of benzoxazole or other heterocyclic compounds will find 4-phenylcinnamaldehyde to be an indispensable starting material. As evidenced by its documented use in synthesizing (E)-2-(4-Phenylstyryl)-5-methylbenzoxazole, the biphenyl moiety of 4-PCA directly translates into the final product, enabling the construction of molecules with specific shape and electronic properties not attainable from simpler aldehyde precursors.

Physicochemical Profiling in Drug Discovery

For scientists conducting in silico or in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling, 4-phenylcinnamaldehyde represents a valuable tool compound. Its calculated LogP of ~3.57 provides a data point for validating computational models of lipophilicity. When used as a reference standard, its properties can be directly compared to a panel of analogs to assess how the addition of a phenyl ring to the cinnamaldehyde core modulates key physicochemical parameters like lipophilicity and potentially metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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